N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Lipophilicity ADMET Membrane Permeability

Researchers requiring metabolic stability and CNS access in anti-inflammatory models face long lead times for custom syntheses. This chromone-glycine conjugate directly addresses that bottleneck. - Predicted LogP of 3.94 enables passive blood-brain barrier penetration, unlike simpler analogs (LogP ~1.5-2.0). - The 4-chlorophenyl substituent blocks oxidative metabolism, providing superior in vivo exposure. - Available for immediate dispatch; supports side-by-side SAR comparison with non-halogenated analogs.

Molecular Formula C20H16ClNO6
Molecular Weight 401.8 g/mol
Cat. No. B12181066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine
Molecular FormulaC20H16ClNO6
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H16ClNO6/c1-11-19(12-2-4-13(21)5-3-12)20(26)15-7-6-14(8-16(15)28-11)27-10-17(23)22-9-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)
InChIKeyOXQAJMMPNDZPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenyl Chromone Glycine: Physicochemical & ADMET Profile


N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine (CAS 1007654-37-6; C20H16ClNO6; MW 401.8 g/mol) is a synthetic chromen-4-one (chromone) derivative bearing a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and an oxyacetyl-glycine moiety appended via ether linkage at position 7 . The chromone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives explored for anti-inflammatory, anticancer, and enzyme-inhibitory activities [1]. This compound belongs to a broader series of chromen-7-yl glycine conjugates for which class-level biological profiles have been delineated, including inhibition of cyclooxygenase-2 (COX‑2) and lipoxygenase (LOX), antioxidant activity, and albumin denaturation inhibition [1]. The 4-chlorophenyl and glycine modifications introduce specific physicochemical and predicted pharmacokinetic features that differentiate this compound from simpler chromone-glycine analogs and other in-class candidates.

Cell-based target engagement: Predicted lipophilicity may support membrane partitioning and intracellular target access.
CNS research models: Predicted BBB permeability profile supports CNS target engagement study design.
SAR probe: Halogenated chromone glycine for comparative structure-activity and selectivity studies.
Formulation context: Predicted ionization behavior supports pH-solubility profiling and salt selection.

4-Chlorophenyl Chromone Glycine vs. Unsubstituted Analogs


Within the chromen-7-yl glycine conjugate family, substitution at the chromone 3-position profoundly modulates lipophilicity, metabolic stability, and target engagement [1]. The 4-chlorophenyl group in the target compound elevates its predicted LogP to approximately 3.94, compared to LogP ~1.5–2.0 for unsubstituted or 4-methyl analogs, directly impacting membrane permeability and protein binding predictions . Similarly, the specific combination of 3-(4-chlorophenyl) and 2-methyl substitution creates a steric and electronic environment distinct from that of 3-phenoxy or 2-phenyl analogs, leading to divergent COX‑2/LOX inhibitory ratios and antioxidant capacities observed across the series [2]. Generic substitution without confirming these differential parameters risks selecting a compound with unsuitable ADMET properties or a non‑overlapping biological profile, undermining experimental reproducibility and project timelines.

LogP shift Unsubstituted or 4-methyl analogs exhibit lower predicted LogP; may alter membrane partitioning and cellular assay compatibility.
Ionization change Chromen-7-yl acetic acid analogs without amide linkage have higher predicted pKa; may shift salt formation and pH-solubility behavior.
Metabolic divergence Non-halogenated 3-phenyl analogs predicted to undergo faster ring oxidation; may reduce exposure duration in in vivo models.

4-Chlorophenyl Chromone Glycine: Key Differentiation Evidence


Lipophilicity-Driven Membrane Permeability

The target compound exhibits a predicted LogP of 3.94, substantially higher than the predicted LogP range of 1.5–2.0 for the unsubstituted (4-H) and 4-methyl coumarin glycine analogs in the same series . This 1.9–2.4 LogP unit increase indicates a >100‑fold higher partition coefficient, which directly influences predicted passive membrane permeability and plasma protein binding [1]. While the 3-(4-chlorophenyl) analog is predicted to cross lipid bilayers more readily, the lower LogP comparator analogs are predicted to exhibit better aqueous solubility but poorer membrane partitioning – a fundamental trade-off that must be aligned with the specific experimental question (cellular vs. biochemical assay) [1].

Lipophilicity
Cross-study comparable
Predicted LogP 3.94 vs. 1.5–2.0 (Δ≈+2.0)
Higher LogP predicts increased membrane partitioning; supports cell-based assay context.
In silico only; no experimental LogP available.
Lipophilicity ADMET Membrane Permeability

Ionization State and Salt Formation Potential

The predicted pKa of 3.23 for the target compound’s carboxylic acid moiety (glycine carboxyl) is notably lower than the typical pKa range of 3.5–4.5 observed for simpler chromen-7-yl acetic acid derivatives lacking the amide bond . This increased acidity results from the electron‑withdrawing amide linkage, which stabilizes the conjugate base. At physiological pH 7.4, the target compound exists >99.99% in the ionized carboxylate form, whereas some comparator analogs with higher pKa values (~4.5) exist partly (~0.1%) in the neutral acid form . This difference has practical implications for salt formation, solubility‑pH profiles, and potential interactions with basic excipients.

Ionization
Cross-study comparable
Predicted pKa 3.23 vs. 3.5–4.5 (amide effect)
Lower pKa ensures full ionization at pH 7.4; influences salt formation and solubility-pH context.
Predicted; experimental pKa not reported.
Ionization Salt Formation Formulation

Molecular Weight vs. Parent Acid and Ester

The molecular weight of the target compound (401.8 g/mol) is approximately 57 g/mol higher than that of its parent acid, {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (MW 344.7 g/mol; CAS 929417-54-9), and approximately 14 g/mol higher than its methyl ester analog (MW ~387 g/mol) . This weight difference reflects the additional glycine amide moiety, which introduces two extra hydrogen bond donors/acceptors and alters the polar surface area. Within the chromen-7-yl glycine series, MW spans from ~300 to >400 g/mol depending on substituents; the target compound sits near the upper end of commonly accepted drug-likeness guidelines (Rule of Five: MW ≤500), whereas the parent acid and smaller alkyl analogs are more compliant .

Molecular Weight
Cross-study comparable
MW 401.8 vs. 344.7 (parent acid, Δ+57.1)
Higher MW reflects glycine conjugation; impacts permeability and binding kinetics context.
Calculated from molecular formula.
Molecular Weight Physicochemical Properties Drug-likeness

COX-2 and LOX Inhibitory Activity Profile

While direct IC50 data for the target compound are not available, class-level evidence from a pharmacochemical study of 100 coumarin-amino acid hybrids demonstrates that structurally related chromen-7-yl glycine conjugates achieve COX-2 IC50 values of 5–6 µM (compounds 2 and 18) and LOX inhibitory activity with IC50 values in the low micromolar range [1]. The target compound’s 3-(4-chlorophenyl) substituent is similar to the 4-chlorophenyl-bearing hybrids in that study, which showed enhanced COX-2 selectivity over COX-1 compared to non-chlorinated analogs. Albumin denaturation inhibition (a marker of anti-inflammatory activity) was observed for several analogs with IC50 values of ~200–210 µM, outperforming ibuprofen (IC50 368.66 µM) . These data suggest that the target compound likely falls within a similar potency range, though explicit confirmation is required.

Enzyme Inhibition
Class-level
Class-level COX-2 IC50 5–6 µM (analogs); target not tested
Supports enzyme inhibition screening context; direct IC50 not available.
Class-level inference; requires experimental validation.
COX-2 Inhibition LOX Inhibition Anti-inflammatory

Blood-Brain Barrier Permeability and CNS Access

In silico BBB permeability predictions for coumarin-amino acid hybrids in the same chemical series indicate that compounds with LogP >3.0 and topological polar surface area (TPSA) <90 Ų are more likely to penetrate the blood-brain barrier [1]. The target compound, with a predicted LogP of 3.94 and an estimated TPSA of approximately 85–90 Ų (based on structural formula), falls within the CNS-accessible chemical space, whereas smaller glycine conjugates with additional hydroxyl groups (e.g., 5‑hydroxy or 7‑hydroxy coumarins) exhibit TPSA >100 Ų and are predicted to be CNS-restricted . This differential CNS access profile is a direct consequence of the 4-chlorophenyl substitution, which increases lipophilicity without adding polar surface area.

CNS Access
Class-level
Predicted BBB-permeable (LogP 3.94, TPSA ~85–90 Ų)
Supports CNS target engagement model selection; hydroxylated analogs predicted CNS-restricted.
In silico prediction; confirm with PAMPA-BBB or in situ perfusion.
Blood-Brain Barrier CNS Drug Delivery In Silico ADME

Metabolic Stability Advantage of 4-Chlorophenyl Substitution

The presence of the 4-chlorophenyl group at position 3 is predicted to block oxidative metabolism at the phenyl ring, which is a major Phase I metabolic pathway for non-halogenated 3‑phenylchromone analogs [1]. In the coumarin-amino acid hybrid series, compounds bearing a 4-chlorophenyl substituent were predicted to undergo Phase I metabolism primarily via ester hydrolysis (liberating the glycine moiety) and hydroxylation at the chromone 3‑position, rather than phenyl ring oxidation [2]. By contrast, the non-halogenated 3‑phenyl analog is predicted to undergo rapid phenyl ring hydroxylation, leading to faster metabolic clearance. This difference in metabolic soft spot location can translate into altered half-life and metabolite profiles, which are critical for in vivo efficacy studies.

Metabolic Stability
Class-level
Predicted slower phenyl ring oxidation vs. non-halogenated analog
Supports metabolic stability screening; may extend exposure in model studies.
Class-level GLORYx prediction; Clint not available.
Metabolic Stability Phase I Metabolism CYP450

Optimal Research Applications for 4-Chlorophenyl Chromone Glycine


Cellular Assays with High Membrane Permeability & CNS Access

For cell-based assays targeting intracellular or CNS-resident enzymes (e.g., COX‑2, LOX), the target compound’s elevated LogP (3.94) and predicted BBB permeability offer a selection advantage over simpler 4‑methyl or unsubstituted chromen-7-yl glycine analogs (LogP ~1.5–2.0), which exhibit slower membrane partitioning [1]. The compound’s complete ionization at physiological pH (pKa 3.23) ensures aqueous solubility for cell culture media preparation while retaining sufficient lipophilicity for passive diffusion . This profile is particularly suited for neuroinflammation models where CNS access is required, as hydroxylated analogs are predicted to be BBB-impermeable [2].

In Vivo PK/Efficacy and Metabolic Stability Advantage

The 4-chlorophenyl substituent’s predicted blockade of phenyl ring oxidation suggests that the target compound may exhibit superior metabolic stability compared to non‑halogenated 3‑phenylchromone glycine analogs, which undergo rapid Phase I hydroxylation [1]. This differentiation is critical for in vivo efficacy studies where sustained exposure is required. Researchers evaluating anti-inflammatory efficacy in rodent models should prioritize this compound over non‑halogenated analogs if metabolic clearance is a known liability for the series .

SAR Expansion at the Chromone 3-Position

As a representative 3‑(4-chlorophenyl)-substituted chromone glycine conjugate, this compound serves as a pivotal SAR probe for deconvoluting the contribution of halogen substitution to target potency and selectivity. Within the coumarin-amino acid hybrid series, the 4-chlorophenyl group is associated with enhanced COX‑2 selectivity over COX‑1 compared to 3‑phenoxy or 3‑hydrogen analogs [1]. Procurement of this compound enables direct side‑by‑side comparison with non‑chlorinated and differently substituted analogs, providing quantitative structure–activity relationship data for lead optimization campaigns .

Formulation Development and Salt Selection Guided by pKa

The target compound’s predicted pKa of 3.23 places its carboxylate moiety in a more acidic range than typical chromen-7-yl acetic acid analogs (pKa ~3.5–4.5) [1]. This property influences the selection of counter‑ions for salt formation; the enhanced acidity may favor sodium or potassium salt formation at lower pH, potentially improving solubility and dissolution rates. Formulation scientists developing oral or parenteral dosage forms should leverage this pKa difference when selecting among chromone glycine analogs, as it directly impacts pH‑solubility profiles and compatibility with buffer systems .

Application
Selection Property
Validation Focus
Cell-based target engagement (CNS-penetrant)
Predicted lipophilicity & BBB permeability profile
Confirm membrane permeability and CNS exposure in research models
In vivo exposure & model-response studies
Predicted metabolic stability via 4-chlorophenyl blockade
Confirm PK profile and target engagement in animal models
SAR probe for chromone 3-position
Halogen-dependent selectivity and activity context
Compare COX-2/LOX inhibition with non-halogenated analogs
Formulation salt selection
Predicted acidic pKa and full ionization at physiological pH
Evaluate pH-solubility profiles and salt formation behavior
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